molecular formula C16H16ClN5S2 B2481690 2-(((4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-76-5

2-(((4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2481690
CAS No.: 868221-76-5
M. Wt: 377.91
InChI Key: OZTGDAWXEYXXDU-UHFFFAOYSA-N
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Description

This compound (CAS: 868221-24-3) is a 1,2,4-triazole-pyrimidine hybrid characterized by a 4-chlorophenyl group at position 4 of the triazole ring and a propylthio (-S-C₃H₇) substituent at position 4. The triazole core is linked via a methylthio (-CH₂-S-) bridge to a pyrimidine ring . Its molecular formula is C₁₆H₁₅ClN₆S₂, with a molecular weight of 390.91 g/mol.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5S2/c1-2-10-23-16-21-20-14(11-24-15-18-8-3-9-19-15)22(16)13-6-4-12(17)5-7-13/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTGDAWXEYXXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via a substitution reaction, and the propylthio group is added through a thiolation process. The final step involves the coupling of the triazole intermediate with a pyrimidine derivative under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the propylthio group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous 1,2,4-triazole derivatives with variations in substituents, heterocyclic cores, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity / Toxicity (LC₅₀) Key Findings Reference
Target Compound: 2-(((4-(4-Chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine 4-(4-Chlorophenyl), 5-(propylthio), pyrimidine linker Not reported Structural similarity to APJ agonists and antiviral triazole derivatives.
2-(((4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine 4-Methyl, 5-(methylthio) LC₅₀ = 8.29 mg/L (most toxic) Shorter alkyl chain correlates with higher toxicity.
2-(((4-Methyl-5-(octylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine 4-Methyl, 5-(octylthio) LC₅₀ = 49.66 mg/L (least toxic) Longer alkyl chains reduce toxicity via improved metabolic clearance.
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 4-Phenyl, 5-(3-fluorobenzylthio), pyridine core Not reported Fluorinated substituents may enhance lipophilicity and membrane permeation.
6-Chloro-2-(((4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine 4-(2-Methoxyphenyl), 5-(thiophen-2-yl), imidazopyridine core APJ receptor agonist (EC₅₀ < 5 μM) Heterocyclic cores (e.g., imidazopyridine) enhance receptor binding.
Triazole-Schiff base coumarin derivatives (e.g., 4i, 4j) Coumarin-Schiff base linkage, triazole-thioacetate Antiviral (500 mg/L dose) Triazole-heterocyclic hybrids show moderate antiviral activity.

Key Comparative Insights

Substituent Effects on Toxicity The target compound’s propylthio group (C₃H₇-S-) positions it between the highly toxic methylthio (C₁H₃-S-; LC₅₀ = 8.29 mg/L) and low-toxicity octylthio (C₈H₁₇-S-; LC₅₀ = 49.66 mg/L) analogs.

Heterocyclic Core Variations

  • Replacing pyrimidine with pyridine (e.g., 5q) or imidazopyridine (e.g., APJ agonist in ) alters electronic properties and bioactivity. Pyrimidine’s nitrogen-rich structure may favor DNA/RNA-targeted interactions, whereas imidazopyridine is linked to receptor agonism .

Biological Activity Trends

  • Triazole-thioether derivatives with coumarin or Schiff base linkages () exhibit antiviral activity at high doses (500 mg/L), suggesting the target compound’s pyrimidine core could be optimized for similar applications .
  • The APJ agonist () highlights the role of methoxyphenyl and thiophene substituents in receptor binding, contrasting with the target’s chlorophenyl group, which may sterically hinder such interactions .

Synthetic Methodologies Microwave-assisted synthesis () is common for triazole derivatives, improving yield and reaction time compared to conventional methods.

Unresolved Questions and Limitations

  • The target compound’s exact bioactivity (e.g., antiviral, antimicrobial) remains uncharacterized in the provided evidence.
  • Toxicity data for propylthio derivatives are inferred from methyl/octyl analogs; experimental validation is needed.
  • Comparative studies on metabolic stability or receptor binding affinity are absent but critical for pharmaceutical development.

Biological Activity

The compound 2-(((4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-Alzheimer's properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole and pyrimidine moiety. Its molecular formula is C23H24ClN6S2C_{23}H_{24}ClN_6S_2, with a molecular weight of approximately 519.51 g/mol. The presence of the chlorophenyl and propylthio substituents contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted on various cancer cell lines demonstrated significant cytotoxic effects:

Cell LineIC50 (µM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

The compound exhibited superior activity compared to standard chemotherapeutics across multiple cell lines, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties against several bacterial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coliNot Detected
S. aureusNot Detected
K. pneumoniaeNot Detected
A. baumanniiNot Detected
P. aeruginosaNot Detected
E. faecalisNot Detected
C. albicansNot Detected

Despite the lack of significant antimicrobial activity in the tested concentrations, further structural modifications may enhance its efficacy.

Anti-Alzheimer's Activity

In addition to anticancer and antimicrobial properties, the compound has been investigated for its potential as an anti-Alzheimer's agent:

  • Acetylcholinesterase (AChE) Inhibition : The compound demonstrated promising inhibition of AChE with an IC50 value of 20.15 ± 0.44 µM, suggesting potential benefits in treating Alzheimer's disease .

Case Studies and Research Findings

In a study published in PMC, various derivatives were synthesized and evaluated for their biological activities, including the aforementioned compound . The results indicated that modifications in the structure could lead to enhanced biological effects.

Another study explored benzimidazole-pyrimidine conjugates, which showed potent antitumor activity against several cancer cell lines, reinforcing the importance of structural diversity in developing effective therapeutic agents .

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